molecular formula C25H23FN4O3S B11071936 N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11071936
M. Wt: 478.5 g/mol
InChI Key: LRIWDMQASFWSIR-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxyphenyl, fluorophenyl, pyridinyl, and imidazolidinyl groups. Its molecular formula is C24H20FN3O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining ethoxyphenyl and fluorophenyl intermediates under controlled conditions.

    Cyclization Reactions: Forming the imidazolidinyl ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introducing the sulfonylidene and acetamide groups through specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like chromatography and crystallization are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation of aromatic rings using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
  • N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
  • N-(4-METHOXYPHENYL)-2-(4-(4-NITROPHENYL)-1-PIPERAZINYL)ACETAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H23FN4O3S

Molecular Weight

478.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H23FN4O3S/c1-2-33-21-12-8-18(9-13-21)28-23(31)15-22-24(32)30(20-10-6-17(26)7-11-20)25(34)29(22)16-19-5-3-4-14-27-19/h3-14,22H,2,15-16H2,1H3,(H,28,31)

InChI Key

LRIWDMQASFWSIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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